molecular formula C10H7ClFNO B6621579 4-chloro-2-fluoro-N-prop-2-ynylbenzamide

4-chloro-2-fluoro-N-prop-2-ynylbenzamide

Cat. No.: B6621579
M. Wt: 211.62 g/mol
InChI Key: GYNPNEMIXDFEQE-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N-prop-2-ynylbenzamide is a synthetic benzamide derivative engineered for advanced chemical and pharmaceutical research. Its molecular structure incorporates strategic substituents—chloro and fluoro atoms on the benzoyl ring and a terminal alkyne (prop-2-ynyl) group on the amide nitrogen—that make it a valuable building block for developing novel bioactive molecules . The compound's core scaffold is related to privileged structures in medicinal chemistry. Substituted benzamides are frequently investigated for their potential to interact with enzymatic targets . The presence of both chlorine and fluorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug discovery . The reactive prop-2-ynyl (propargyl) group is a particularly versatile handle for further synthetic modification via click chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This allows researchers to efficiently conjugate the molecule to other functional units, such as biomolecules, polymers, or solid supports, for creating chemical libraries or probe molecules. Primary Research Applications: Chemical Biology & Drug Discovery: Serves as a key intermediate in the synthesis of more complex target molecules. The terminal alkyne enables the straightforward synthesis of molecular glues and PROTACs (Proteolysis-Targeting Chimeras), which are a major focus in targeted protein degradation research . Medicinal Chemistry: The 4-fluorobenzamide pharmacophore is a recognized scaffold in the design of potential therapeutic agents. Structural analogs have been explored as promising anti-inflammatory and analgesic agents with enhanced gastric tolerability and COX-inhibitory activity . Material Science: Can be utilized in the development of specialized chemicals, such as ligands for catalysis or monomers for functional polymers . Handling & Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material safety data sheet (MSDS) and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

4-chloro-2-fluoro-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h1,3-4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNPNEMIXDFEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-fluoro-N-prop-2-ynylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzoyl chloride and propargylamine.

    Reaction: The benzoyl chloride is reacted with propargylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-fluoro-N-prop-2-ynylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Addition Reactions: The prop-2-ynyl group can undergo addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Addition Reactions: Electrophiles like bromine or iodine can add to the prop-2-ynyl group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring, while addition reactions can result in halogenated products.

Scientific Research Applications

4-chloro-2-fluoro-N-prop-2-ynylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used in studies to investigate its biological activity and potential as a drug candidate.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-prop-2-ynylbenzamide involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can influence its binding affinity and selectivity towards certain enzymes or receptors. The prop-2-ynyl group may also play a role in its activity by facilitating interactions with target molecules. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Benzamides

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features & Applications Evidence Source
This compound Cl (4), F (2), N-prop-2-ynyl ~227.6 (calculated) High reactivity (alkyne), potential enzyme inhibitor (inferred) N/A
4-Bromo-N-(3-ethynylphenyl)-2-fluorobenzamide Br (4), F (2), N-(3-ethynylphenyl) 348.18 Bromine enhances lipophilicity; used in kinase inhibition studies
2-Chloro-4-fluoro-N-phenylbenzamide Cl (2), F (4), N-phenyl 249.67 Structural model for crystallographic studies; moderate bioactivity
N-(4-Chloro-3-prop-2-ynylbenzothiazol-2-ylidene)-4-morpholinosulfonylbenzamide Cl (4), prop-2-ynyl (3), morpholinosulfonyl 535.94 (calculated) Benzothiazole core with sulfonamide; antiviral/anticancer research
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Br (4), Cl (2), F (6,5), trifluoropropoxy 513.62 (reported) Multi-halogenated; used in high-potency drug intermediates

Substituent Effects on Physicochemical Properties

  • Halogen Position and Type: Chloro vs. Fluorine: Fluorine at the 2-position (meta to amide) may improve metabolic stability and binding affinity in enzyme pockets due to its electronegativity .
  • Alkyne vs. Aryl Groups :

    • The prop-2-ynyl group in the target compound offers synthetic versatility (e.g., Huisgen cycloaddition) compared to phenyl or ethynylphenyl groups (e.g., ), which are bulkier and less reactive.

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